Methyl 4-bromo-3-cyano-2-methylphenylacetate
Overview
Description
Methyl 4-bromo-3-cyano-2-methylphenylacetate is a chemical compound characterized by its bromine, cyano, and methyl groups attached to a phenylacetate structure
Synthetic Routes and Reaction Conditions:
Bromination and Cyanation: The compound can be synthesized through the bromination of 2-methylphenylacetate followed by cyanation. Bromination typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (III) bromide (FeBr3).
Methylation: The methyl group can be introduced using methylating agents like methyl iodide (CH3I) under basic conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination and cyanation reactions, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine, resulting in a different functional group.
Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: Methyl 4-bromo-3-cyano-2-methylphenylacetate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including its use as a probe in biochemical assays. Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities. Industry: The compound is utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-bromo-3-cyano-2-methylphenylacetate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Methyl 4-bromo-2-methylphenylacetate: Lacks the cyano group.
Methyl 3-cyano-2-methylphenylacetate: Lacks the bromine atom.
Methyl 4-bromo-3-cyano-phenylacetate: Lacks the methyl group.
Uniqueness: Methyl 4-bromo-3-cyano-2-methylphenylacetate is unique due to the presence of both bromine and cyano groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
methyl 2-(4-bromo-3-cyano-2-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-8(5-11(14)15-2)3-4-10(12)9(7)6-13/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPIBOJCRMYXED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)Br)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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